Cas no 66699-20-5 (2-Methyl-5-(methylthio)pyrimidin-4-ol)
2-Methyl-5-(methylthio)pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-5-(methylthio)pyrimidin-4-ol
- 2-methyl-5-(methylsulfanyl)pyrimidin-4-ol
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- Inchi: 1S/C6H8N2OS/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9)
- InChI Key: UBLLXSPLKOQPRW-UHFFFAOYSA-N
- SMILES: S(C)C1=CN=C(C)NC1=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 220
- XLogP3: 0
- Topological Polar Surface Area: 66.8
2-Methyl-5-(methylthio)pyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089008027-5g |
2-Methyl-5-(methylthio)pyrimidin-4-ol |
66699-20-5 | 95% | 5g |
$460.56 | 2023-09-01 | |
| Chemenu | CM322852-5g |
2-Methyl-5-(methylthio)pyrimidin-4-ol |
66699-20-5 | 95% | 5g |
$405 | 2021-08-18 | |
| Chemenu | CM322852-1g |
2-Methyl-5-(methylthio)pyrimidin-4-ol |
66699-20-5 | 95% | 1g |
$160 | 2023-02-02 | |
| Chemenu | CM322852-5g |
2-Methyl-5-(methylthio)pyrimidin-4-ol |
66699-20-5 | 95% | 5g |
$476 | 2023-02-02 |
2-Methyl-5-(methylthio)pyrimidin-4-ol Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-Methyl-5-(methylthio)pyrimidin-4-ol
Comprehensive Guide to 2-Methyl-5-(methylthio)pyrimidin-4-ol (CAS No. 66699-20-5): Properties, Applications, and Market Insights
2-Methyl-5-(methylthio)pyrimidin-4-ol (CAS No. 66699-20-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative features a unique molecular structure with a methylthio group at the 5-position and a hydroxyl group at the 4-position, making it a versatile building block for various synthetic applications. Researchers and industry professionals frequently search for "2-Methyl-5-(methylthio)pyrimidin-4-ol uses" and "CAS 66699-20-5 properties," reflecting growing interest in this compound's potential.
The compound's physicochemical properties make it particularly valuable in modern chemistry. With a molecular formula of C6H8N2OS and a molecular weight of 156.21 g/mol, this pyrimidine-based compound typically appears as a white to off-white crystalline powder. Its moderate solubility in polar organic solvents and limited water solubility are important considerations for formulation scientists. Current trends show increasing searches for "pyrimidine derivatives in drug discovery" and "methylthio pyrimidines applications," highlighting the relevance of this compound in cutting-edge research.
In pharmaceutical applications, 2-Methyl-5-(methylthio)pyrimidin-4-ol serves as a crucial intermediate for synthesizing various bioactive molecules. The compound's structure allows for diverse modifications, making it valuable in developing potential kinase inhibitors and antimicrobial agents. Recent publications have explored its role in creating novel compounds with potential therapeutic effects, aligning with the growing market demand for "new pharmaceutical intermediates" and "drug discovery building blocks." The agrochemical industry also utilizes this compound in developing crop protection agents, particularly those targeting fungal pathogens.
The synthetic versatility of 2-Methyl-5-(methylthio)pyrimidin-4-ol makes it valuable for medicinal chemistry applications. Chemists can readily modify its structure to create diverse analogs, addressing the pharmaceutical industry's need for "structure-activity relationship studies." The presence of both methylthio and hydroxyl groups provides multiple sites for chemical transformations, enabling the creation of libraries of compounds for biological screening. This characteristic has become increasingly important as researchers seek "scaffolds for fragment-based drug design" and "privileged structures in medicinal chemistry."
From a market perspective, the demand for 2-Methyl-5-(methylthio)pyrimidin-4-ol has shown steady growth, particularly in regions with strong pharmaceutical and agrochemical industries. Analysis of search trends reveals increasing interest in "pyrimidine suppliers" and "specialty chemical distributors," reflecting the compound's commercial importance. Manufacturers have responded by developing improved synthesis methods to ensure consistent quality and supply. The compound's stability under standard storage conditions (typically recommended at 2-8°C) contributes to its practicality as an industrial intermediate.
Recent scientific advancements have explored novel applications of 2-Methyl-5-(methylthio)pyrimidin-4-ol derivatives. Studies have investigated their potential in materials science, particularly as components of organic electronic materials and coordination complexes. This expansion into new application areas corresponds with growing searches for "pyrimidines in material science" and "heterocycles for organic electronics." The compound's ability to coordinate with metal ions has opened possibilities in catalysis and sensor development, areas that are currently receiving significant research attention.
Quality control and analytical characterization of 2-Methyl-5-(methylthio)pyrimidin-4-ol are critical for its various applications. Standard analytical techniques include HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural verification. The pharmaceutical industry's emphasis on "impurity profiling" and "quality control of intermediates" has driven the development of robust analytical methods for this compound. Proper characterization ensures batch-to-batch consistency, which is essential for research reproducibility and industrial applications.
Environmental and safety considerations for handling 2-Methyl-5-(methylthio)pyrimidin-4-ol follow standard laboratory practices. While not classified as hazardous under normal handling conditions, proper personal protective equipment including gloves and safety glasses is recommended. The scientific community's focus on "green chemistry principles" has prompted investigations into more sustainable synthesis routes for this and related pyrimidine compounds. Researchers are particularly interested in reducing solvent waste and improving atom economy in the production of such specialty chemicals.
The future outlook for 2-Methyl-5-(methylthio)pyrimidin-4-ol appears promising, with potential expansions into new application areas. Emerging research directions include its use in bioconjugation chemistry and as a precursor for fluorescent probes. These developments align with market trends showing increased searches for "pyrimidine fluorescent tags" and "biomolecule labeling reagents." As the boundaries between traditional chemistry disciplines continue to blur, multifunctional compounds like this pyrimidine derivative are likely to find even broader utility across scientific and industrial fields.
For researchers and industry professionals seeking detailed information about 2-Methyl-5-(methylthio)pyrimidin-4-ol (CAS No. 66699-20-5, it's essential to consult updated scientific literature and reliable suppliers. The compound's unique structural features and synthetic versatility ensure its continued importance in chemical research and development. With proper handling and application, this pyrimidine-based building block will likely contribute to advancements across multiple scientific disciplines in the coming years.
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